(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
Description
The compound "(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone" is a structurally complex molecule featuring a tetrazole ring linked to a 4-ethoxyphenyl group, a piperazine moiety, and a p-tolyl methanone substituent. Tetrazole derivatives are renowned for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . The p-tolyl methanone group introduces an electron-donating methyl substituent, which may influence binding interactions in biological targets.
Properties
IUPAC Name |
[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-30-20-10-8-19(9-11-20)28-21(23-24-25-28)16-26-12-14-27(15-13-26)22(29)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHNCULTJKREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural components, biological activity, and relevant research findings.
Structural Overview
This compound features a tetrazole ring , a piperazine moiety , and a p-tolyl group . The presence of these functional groups suggests various pharmacological properties, particularly in the realms of antimicrobial and anti-inflammatory activities.
| Structural Feature | Description |
|---|---|
| Tetrazole Ring | Known for its diverse biological activities, including antimicrobial properties. |
| Piperazine Moiety | Often associated with central nervous system effects and potential anxiolytic properties. |
| p-Tolyl Group | Can enhance lipophilicity, potentially improving bioavailability. |
Antimicrobial Properties
Research indicates that tetrazole derivatives, including the target compound, exhibit significant antimicrobial activity. A study highlighted that various tetrazole compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis or inhibition of growth .
Anti-inflammatory Effects
The tetrazole ring is also implicated in anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate immune responses effectively .
Case Studies
- In Vitro Antimicrobial Activity : A series of related tetrazole compounds were tested for their antimicrobial efficacy using the disc diffusion method. Results indicated that compounds with similar structural features to this compound exhibited zones of inhibition comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the ethoxyphenyl group significantly influence antimicrobial potency. Compounds retaining the tetrazole structure while varying substituents showed enhanced activity against specific bacterial strains .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrazole Ring : Reacting an appropriate hydrazine derivative with an alkyl halide under acidic conditions.
- Piperazine Linkage : The introduction of piperazine is achieved through nucleophilic substitution reactions.
- Final Coupling : The p-tolyl group is added via coupling reactions, often involving coupling agents to facilitate bond formation.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations:
Piperazine vs.
Substituent Effects: Allyl groups (e.g., 2-(4-allylpiperazin-1-yl) derivatives) introduce steric bulk, which may reduce solubility but improve binding in hydrophobic pockets . Electron-donating groups (e.g., p-tolyl in the target compound) vs. electron-withdrawing groups (e.g., -CF₃ in compound 5) modulate electronic properties, affecting metabolic stability and target affinity .
Notable Trends:
Key Insights:
- Antimicrobial Activity : Allyl-piperazine-tetrazole derivatives (e.g., 13a–g) exhibit potent activity, attributed to the tetrazole’s ability to disrupt microbial membrane integrity .
- Antiproliferative Effects : Piperidine-linked analogs (e.g., 22–28) show moderate activity, suggesting that piperazine derivatives (like the target compound) may require optimization for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
